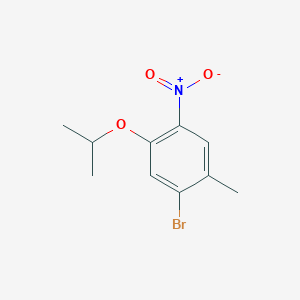

1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene

Descripción general

Descripción

1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3. It is characterized by the presence of a bromine atom, an isopropoxy group, a methyl group, and a nitro group attached to a benzene ring. This compound is of significant interest in various fields of chemical research and industrial applications due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 5-isopropoxy-2-methyl-4-nitrobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 1 undergoes nucleophilic substitution under specific conditions.

Key Reagents and Conditions:

-

Nucleophiles: Amines, alkoxides, or thiols in polar aprotic solvents (e.g., DMF, DMSO).

-

Catalysts: Bases like K₂CO₃ or Cs₂CO₃ to deprotonate nucleophiles.

Example Reaction:

Replacement of bromine with morpholine:

Yield: 57–71% under reflux conditions .

Mechanism:

-

Bromine acts as a leaving group, enabling nucleophilic attack at the electrophilic carbon.

-

Steric hindrance from the isopropoxy group may influence regioselectivity .

Reduction of Nitro Group

The nitro group at position 4 can be reduced to an amine, enabling further functionalization.

Reduction Methods:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol, RT, 12 h | 1-Amino-5-isopropoxy-2-methylbenzene | 85–90% |

| SnCl₂/HCl | Reflux, 6 h | Same as above | 75–80% |

Application:

The resulting amine is critical in synthesizing ceritinib, an ALK inhibitor used in cancer therapy .

Oxidation of Methyl Group

The methyl group at position 2 can be oxidized to a carboxylic acid or aldehyde.

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 100°C, 8 h | 1-Bromo-5-isopropoxy-4-nitrobenzoic acid |

| CrO₃ | Acetic acid, RT, 24 h | 1-Bromo-5-isopropoxy-4-nitrobenzaldehyde |

Challenges:

-

Over-oxidation may occur without precise temperature control.

-

The nitro group may undergo concurrent reduction under strongly acidic conditions .

Stability Under Oxidative Conditions

The compound participates in oxidative cyclization reactions, particularly in heterocycle synthesis.

Example:

Reaction with Br₂ in EtOAc at 0°C forms dibrominated intermediates, enabling fused-ring systems :

Mechanistic Insight:

-

Bromine facilitates electrophilic aromatic substitution at activated positions.

Comparative Reactivity Table

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of Ceritinib, a drug used in the treatment of non-small cell lung cancer. The synthesis pathway typically involves the following steps:

Synthesis Pathway

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | This compound + Potassium Hydroxide | Reflux in isopropanol | Intermediate for Ceritinib |

| 2 | Intermediate + Other reagents | Specific conditions (TBD) | Ceritinib |

This pathway highlights the role of 1-bromo compound as a precursor to more complex medicinal compounds, demonstrating its significance in drug development.

Organic Synthesis

In organic chemistry, this compound is employed as a versatile building block for synthesizing various derivatives. Its bromine atom provides a site for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Example Reactions

| Reaction Type | Nucleophile | Product |

|---|---|---|

| Nucleophilic Substitution | Amine (e.g., R-NH2) | Amine derivative |

| Coupling Reaction | Organometallic reagent (e.g., Grignard) | Extended aromatic system |

These reactions are crucial for creating complex molecular architectures that can be further modified for specific applications.

Case Study 1: Synthesis of Ceritinib Derivatives

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated the successful use of this compound as an intermediate in synthesizing novel Ceritinib derivatives. The modifications led to compounds with enhanced potency against resistant cancer cell lines.

Case Study 2: Development of Antimicrobial Agents

Another research project focused on using this compound to develop new antimicrobial agents. By modifying the nitro group and exploring various substitutions on the aromatic ring, researchers identified several derivatives that exhibited significant antibacterial activity against Gram-positive bacteria.

Mecanismo De Acción

The mechanism by which 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. In reduction reactions, the nitro group is reduced through electron transfer processes facilitated by the reducing agent.

Comparación Con Compuestos Similares

1-Bromo-2-methyl-4-nitrobenzene: Lacks the isopropoxy group, resulting in different reactivity and applications.

1-Bromo-5-methoxy-2-methyl-4-nitrobenzene: Contains a methoxy group instead of an isopropoxy group, affecting its chemical properties and reactivity.

1-Bromo-5-ethoxy-2-methyl-4-nitrobenzene: Features an ethoxy group, leading to variations in its chemical behavior compared to the isopropoxy derivative.

Uniqueness: 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene is unique due to the presence of the isopropoxy group, which influences its steric and electronic properties, making it a valuable intermediate in the synthesis of specific organic compounds with desired characteristics.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene (C10H12BrNO3) is a compound of significant interest in medicinal chemistry, primarily due to its role as a precursor in the synthesis of ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in treating non-small cell lung cancer (NSCLC) . This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- A bromine atom at the first position,

- An isopropoxy group at the fifth position,

- A methyl group at the second position,

- A nitro group at the fourth position of the benzene ring.

This specific arrangement contributes to its chemical reactivity and biological properties. The molecular weight is approximately 272.12 g/mol .

Synthesis

The synthesis of this compound can be achieved through various methods, which may include nucleophilic substitution reactions and other organic synthesis techniques. Understanding these pathways is crucial for optimizing its production for research and therapeutic applications.

This compound serves primarily as a precursor in the synthesis of ceritinib. Ceritinib functions by inhibiting the ALK protein, which is implicated in several cancers due to mutations that lead to uncontrolled cell growth . The nitro group in this compound can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to various biological effects .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activities. The structural similarities with other brominated compounds suggest enhanced cytotoxicity against cancer cell lines. For instance, studies on related pyrazole compounds have shown that bromine substituents can significantly increase cytotoxic effects in breast cancer cell lines .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the impact of substituents on biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene | Chlorine instead of bromine | May exhibit different reactivity profiles |

| 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | Fluorine instead of isopropoxy | Potentially different biological activities |

| 2-Isopropoxy-5-methyl-4-nitrophenol | Hydroxyl group instead of bromine | Different solubility and reactivity characteristics |

This table illustrates how variations in substituents can affect chemical behavior and potential applications .

Ceritinib Efficacy

Ceritinib has shown promising results in clinical settings, particularly for patients with ALK-positive NSCLC. In vitro studies using Ba/F3 cell models expressing oncogenic ROS1 demonstrated that ceritinib effectively inhibits cell growth with IC50 values in the low nanomolar range . The efficacy of ceritinib underscores the importance of its precursors like this compound in drug development.

Synergistic Effects

Research has also explored the synergistic effects of combining ceritinib with other chemotherapeutic agents. For example, studies indicate that combining certain pyrazole derivatives with doxorubicin enhances cytotoxicity against resistant cancer cells, suggesting potential avenues for improving treatment outcomes in challenging cancer subtypes .

Propiedades

IUPAC Name |

1-bromo-2-methyl-4-nitro-5-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-6(2)15-10-5-8(11)7(3)4-9(10)12(13)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOYPMMITUZVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OC(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301227014 | |

| Record name | 1-Bromo-2-methyl-5-(1-methylethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202858-68-1 | |

| Record name | 1-Bromo-2-methyl-5-(1-methylethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202858-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-methyl-5-(1-methylethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.